molecular formula C31H40N4O7 B11831971 tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate

Cat. No.: B11831971
M. Wt: 580.7 g/mol
InChI Key: BEZYCDGDWFHFTJ-VWLOTQADSA-N
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Description

This compound is a structurally complex piperazine derivative featuring a tert-butyl carbamate group, a benzyl linker, and an isoindolinone core substituted with a 1-amino-5-methoxy-1,5-dioxopentan-2-yl moiety. Piperazine scaffolds are widely utilized in medicinal chemistry due to their favorable pharmacokinetic properties, including solubility and bioavailability enhancements . The isoindolinone moiety, a lactam structure, is known for its role in kinase inhibition and protein-binding interactions, as seen in Bruton’s tyrosine kinase (BTK) inhibitors . The methoxy and dioxopentan groups may influence electronic properties and metabolic stability, respectively.

Properties

Molecular Formula

C31H40N4O7

Molecular Weight

580.7 g/mol

IUPAC Name

tert-butyl 4-[[4-[[2-[(2S)-1-amino-5-methoxy-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C31H40N4O7/c1-31(2,3)42-30(39)34-16-14-33(15-17-34)18-21-8-10-22(11-9-21)20-41-26-7-5-6-23-24(26)19-35(29(23)38)25(28(32)37)12-13-27(36)40-4/h5-11,25H,12-20H2,1-4H3,(H2,32,37)/t25-/m0/s1

InChI Key

BEZYCDGDWFHFTJ-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)[C@@H](CCC(=O)OC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)C(CCC(=O)OC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The process may include:

    Formation of the isoindolinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzyl group: This step may involve a nucleophilic substitution reaction where the benzyl group is introduced.

    Formation of the piperazine ring: This can be synthesized through a series of condensation reactions.

    Final coupling: The final step involves coupling the synthesized fragments under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Piperazine-isoindolinone tert-butyl carbamate, benzyl linker, 1-amino-5-methoxy-1,5-dioxopentan-2-yl ~605.7 (calculated) -
tert-Butyl 4-((3-Cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Piperazine-indolinone Cyclopentylidene, sulfonyl linker ~477.6 BTK inhibitor study
tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate Piperazine-benzyl 3-Amino-5-fluorobenzyl ~323.4 Synthetic intermediate
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Piperazine-pyrimidine 2-Amino-4-(2-hydroxyphenyl)pyrimidinyl ~399.5 Crystal structure
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate Piperazine-pyrimidine 5-Formylthiazolylamino, 2-methylpyrimidinyl ~408.5 Drug development

Substituent Effects on Activity

  • Isoindolinone vs.
  • Benzyl Linkers : The benzyloxy-methyl group in the target compound introduces hydrophobicity, contrasting with the sulfonyl linker in , which enhances polarity and hydrogen-bonding capacity.
  • Amino and Methoxy Groups: The 1-amino-5-methoxy-1,5-dioxopentan-2-yl substituent in the target compound may mimic natural substrates in enzymatic interactions, unlike the fluorophenyl group in , which primarily affects electronic properties.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property Target Compound
Molecular Weight (g/mol) ~605.7 477.6 323.4 399.5
LogP (Predicted) ~2.8 3.1 2.5 2.0
Hydrogen Bond Donors 2 1 2 3
Hydrogen Bond Acceptors 8 6 5 6

Table 2: Key Structural Differences and Implications

Feature Target Compound
Core Heterocycle Isoindolinone Indolinone Pyrimidine
Key Substituent 1-Amino-5-methoxy-1,5-dioxopentan-2-yl Sulfonyl linker 2-Hydroxyphenyl
Potential Bioactivity Kinase inhibition BTK inhibition Hydrogen-bond-driven binding

Biological Activity

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its versatility in drug design. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 286.37 g/mol.

Antimicrobial Properties

Research has indicated that derivatives of piperazine exhibit significant antimicrobial activity. A study focusing on similar compounds showed that they inhibited the growth of various bacterial strains, including E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have shown that related isoindolin derivatives exhibit cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it was found to inhibit proteases that are critical in various pathophysiological conditions . The enzyme inhibition studies indicated IC50 values ranging from 0.056 mM to 1.11 mM for related compounds, suggesting a promising lead for further development.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityMICs for E. coli: 0.5 - 2.0 mg/mL
Anticancer ActivityCytotoxicity against cancer cell lines; IC50 < 10 µM
Enzyme InhibitionIC50 values: 0.056 - 1.11 mM

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation methods.
  • Coupling reactions to attach the isoindolin moiety and other functional groups.

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